molecular formula C9H6F3NO4 B3016614 2-Nitro-6-(trifluoromethyl)phenylacetic acid CAS No. 1214331-77-7

2-Nitro-6-(trifluoromethyl)phenylacetic acid

Cat. No.: B3016614
CAS No.: 1214331-77-7
M. Wt: 249.145
InChI Key: NPLOKIITLFKNKE-UHFFFAOYSA-N
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Description

2-Nitro-6-(trifluoromethyl)phenylacetic acid is an organic compound with the molecular formula C9H6F3NO4 It is characterized by the presence of a nitro group (-NO2) and a trifluoromethyl group (-CF3) attached to a phenyl ring, along with an acetic acid moiety

Mechanism of Action

Mode of Action

It’s known that the compound may cause respiratory irritation, skin irritation, and serious eye irritation . This suggests that the compound interacts with certain receptors or enzymes in the body, leading to these effects.

Result of Action

The compound is known to cause respiratory, skin, and eye irritation , suggesting it may have effects at the cellular level that lead to these symptoms.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and how it interacts with its targets .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Nitro-6-(trifluoromethyl)phenylacetic acid typically involves the nitration of 6-(trifluoromethyl)phenylacetic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the phenyl ring .

Industrial Production Methods

Industrial production methods for this compound may involve similar nitration processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity while minimizing by-products. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

2-Nitro-6-(trifluoromethyl)phenylacetic acid can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the trifluoromethyl group under appropriate conditions.

    Esterification: The carboxylic acid group can react with alcohols in the presence of acid catalysts to form esters.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Esterification: Alcohols (e.g., methanol, ethanol) with sulfuric acid as a catalyst.

Major Products

    Reduction: 2-Amino-6-(trifluoromethyl)phenylacetic acid.

    Substitution: Various substituted phenylacetic acids depending on the nucleophile used.

    Esterification: Methyl or ethyl esters of this compound.

Scientific Research Applications

2-Nitro-6-(trifluoromethyl)phenylacetic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a precursor for drugs targeting specific enzymes or receptors.

    Industry: It is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Comparison with Similar Compounds

Similar Compounds

    2-(Trifluoromethyl)phenylacetic acid: Lacks the nitro group, making it less reactive in certain chemical transformations.

    2-Nitrophenylacetic acid: Lacks the trifluoromethyl group, resulting in different physicochemical properties and reactivity.

    6-(Trifluoromethyl)phenylacetic acid: Lacks the nitro group, affecting its potential biological activities and chemical reactivity.

Uniqueness

2-Nitro-6-(trifluoromethyl)phenylacetic acid is unique due to the combination of the nitro and trifluoromethyl groups on the phenyl ring. This combination imparts distinct electronic and steric effects, influencing the compound’s reactivity and interactions with other molecules. The presence of both groups can enhance the compound’s stability and lipophilicity, making it a valuable intermediate in various synthetic and research applications.

Properties

IUPAC Name

2-[2-nitro-6-(trifluoromethyl)phenyl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F3NO4/c10-9(11,12)6-2-1-3-7(13(16)17)5(6)4-8(14)15/h1-3H,4H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPLOKIITLFKNKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)[N+](=O)[O-])CC(=O)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F3NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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